molecular formula C14H9N3 B14773245 5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine

5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine

Katalognummer: B14773245
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: JUYYDIQIZQAERX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and unique photophysical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine typically involves the reaction of 3-aminopyrazole with ethynylbenzene under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which provide a high yield and selectivity . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as laboratory methods. The focus is on optimizing reaction conditions to achieve higher yields and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . The compound’s photophysical properties also make it useful in imaging and diagnostic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine is unique due to its phenylethynyl group, which enhances its ability to interact with specific molecular targets and improves its photophysical properties. This makes it particularly valuable in both medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C14H9N3

Molekulargewicht

219.24 g/mol

IUPAC-Name

5-(2-phenylethynyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H9N3/c1-2-4-12(5-3-1)6-7-13-9-11-17-14(16-13)8-10-15-17/h1-5,8-11H

InChI-Schlüssel

JUYYDIQIZQAERX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C#CC2=NC3=CC=NN3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.